Lazabemide (Ro 19-6327) is a synthetic compound classified as a reversible, selective monoamine oxidase B (MAO-B) inhibitor. [, , , , ] Unlike some other MAO-B inhibitors like Selegiline (Deprenyl), Lazabemide does not metabolize into active compounds like amphetamines. [, , ] This characteristic makes it a valuable tool in scientific research, particularly in investigating the role of MAO-B in various physiological and pathological processes. [, , , , ]
Lazabemide is a compound classified as a monoamine oxidase inhibitor, specifically targeting the type B isoform. It has garnered attention for its potential therapeutic applications in neurodegenerative disorders, particularly Parkinson's disease. The compound is known for its ability to enhance dopaminergic activity by inhibiting the breakdown of monoamines, thus contributing to improved cognitive and motor functions in affected patients.
Lazabemide was originally developed as a neuroprotective agent and is chemically characterized as a derivative of the benzamide class. It is primarily recognized for its role in the treatment of Parkinson's disease and has been studied for its pharmacological properties related to monoamine oxidase inhibition. The compound has been evaluated in various studies for its efficacy and safety profile in both preclinical and clinical settings .
The synthesis of lazabemide involves several key steps that utilize various reagents and protective groups to ensure the correct formation of the desired product. The initial synthesis begins with 5-chloro-2-cyanopyridine, which is reacted with ethylenediamine to form lazabemide. This compound can then be conjugated with l-Dopa to create a prodrug that enhances bioavailability and efficacy.
Lazabemide possesses a complex molecular structure that can be represented by its empirical formula, C₁₇H₁₉O₄N₄Cl. The molecular weight is approximately 378.11 Da. Its structure features a pyridine ring, which contributes to its biological activity as an inhibitor of monoamine oxidase .
The primary chemical reactions involving lazabemide include its synthesis from 5-chloro-2-cyanopyridine and ethylenediamine, followed by conjugation with l-Dopa. These reactions are characterized by:
These reactions highlight the importance of careful control over reaction conditions to achieve high yields and purity of the final product .
Lazabemide exerts its pharmacological effects primarily through the inhibition of monoamine oxidase type B. By blocking this enzyme's activity, lazabemide reduces the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. This action leads to increased levels of these monoamines in synaptic clefts, enhancing neurotransmission and improving symptoms associated with Parkinson's disease.
Lazabemide exhibits several notable physical and chemical properties that contribute to its functionality:
Lazabemide has significant potential applications in scientific research and clinical settings:
Lazabemide (Ro 19-6327) is a highly selective, competitive reversible inhibitor of monoamine oxidase-B (MAO-B). Its binding kinetics are characterized by rapid association and dissociation with the enzyme’s active site. The dissociation constant (Kd) for human MAO-B is approximately 2–4 nM, reflecting high affinity while maintaining reversibility. This reversibility distinguishes lazabemide from irreversible MAO-B inhibitors (e.g., selegiline), as enzyme activity fully recovers within 36 hours after discontinuation [5] [6].
Lazabemide exhibits >1,000-fold selectivity for MAO-B over MAO-A, as evidenced by in vitro studies. For MAO-A, the half-maximal inhibitory concentration (IC50) exceeds 100 µM, whereas for MAO-B, IC50 values range between 0.48–1.5 µg/L (∼2–6 nM) in human platelets [6] [8]. This selectivity arises from structural complementarity with MAO-B’s substrate cavity, particularly through interactions involving its chloropyridine moiety and the enzyme’s flavin adenine dinucleotide (FAD) cofactor [1] [3].
Table 1: Selectivity Parameters of Lazabemide in Preclinical and Human Studies
Parameter | MAO-B | MAO-A | Source System |
---|---|---|---|
IC50 | 0.48–1.5 µg/L | >100 µM | Human platelets |
Kd | 2–4 nM | Not applicable | Human frontal cortex |
Selectivity Ratio | >1,000-fold | - | In vitro enzymatic assays |
Lazabemide functions as a competitive inhibitor, directly competing with endogenous substrates (e.g., phenylethylamine) for the MAO-B active site. Kinetic analyses reveal that lazabemide increases the Michaelis constant (Km) of substrates without altering the maximal reaction velocity (Vmax), confirming classic competitive inhibition. This mechanism is distinct from non-competitive or irreversible inhibitors like rasagiline, which covalently modify the FAD cofactor [1] [6].
Structural studies demonstrate that lazabemide occupies the substrate entry channel of MAO-B, forming hydrogen bonds with residues such as Gln206 and hydrophobic interactions with Ile199 and Tyr326. This binding sterically hinders substrate access while allowing reversible dissociation [1] [3].
Lazabemide exhibits steep dose-dependent MAO-B inhibition. In human studies, single oral doses of 100 mg achieve >90% platelet MAO-B inhibition within 2 hours, persisting for 20 hours. The maximum inhibition (Imax) reaches 94–96% in both young and elderly subjects, with no age-related differences in efficacy [6] [8]. The half-maximal inhibitory concentration (IC50) is 0.48 ± 0.89 µg/L in young adults and 1.5 ± 2.3 µg/L in elderly populations, likely due to age-dependent increases in MAO-B density rather than altered drug affinity [4] [8].
In rodent models, lazabemide (10 mg/kg) suppresses striatal dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) by 60–70%, indicating central MAO-B engagement. Lipid peroxidation in neuronal membranes is inhibited catalytically at concentrations as low as 100 nM, exceeding the antioxidant efficacy of vitamin E or selegiline [2] [5].
Table 2: Dose-Response Parameters of Lazabemide in Humans
Population | Dose Regimen | Imax (%) | IC50 (µg/L) | Duration of >90% Inhibition |
---|---|---|---|---|
Young adults | Single dose (100 mg) | 94 ± 5.1 | 0.48 ± 0.89 | 20 hours |
Elderly | Multiple doses (100–350 mg BID) | 96 ± 4.5 | 1.5 ± 2.3 | 24 hours (steady state) |
By inhibiting MAO-B, lazabemide reduces dopamine catabolism, thereby increasing synaptic dopamine availability. In postmortem human frontal cortex studies, lazabemide binding density (Bmax) correlates positively with age-dependent rises in MAO-B activity (r = 0.82, p < 0.05). However, dopamine metabolites like DOPAC and homovanillic acid (HVA) show no direct correlation with enzyme inhibition, suggesting compensatory metabolic pathways or presynaptic feedback mechanisms [4] [6].
In Parkinson’s disease models, lazabemide (0.4 mg/kg BID) elevates striatal dopamine levels by 40–50% when co-administered with levodopa. This occurs via blockade of dopamine degradation to DOPAC, thereby prolonging dopamine half-life. Notably, lazabemide alone does not increase baseline dopamine but attenuates its turnover, evidenced by 60–70% reductions in DOPAC [5] [10].
Lazabemide’s effects differ significantly between central and peripheral compartments:
Age-related increases in brain MAO-B activity (up to 3–5% per decade) enhance lazabemide’s Bmax without altering Kd. This phenomenon is attributed to astrogliosis, where reactive astrocytes overexpress MAO-B in neurodegenerative conditions [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7